molecular formula C9H13N3 B2752189 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine CAS No. 1090633-24-1

2-(Azetidin-1-yl)-4,6-dimethylpyrimidine

Cat. No. B2752189
CAS RN: 1090633-24-1
M. Wt: 163.224
InChI Key: YNUYURLVWYMLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered heterocyclic ring structure . They are known for their various biological activities such as antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities .


Synthesis Analysis

Azetidinones can be synthesized through various methods. For instance, one method involves the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones using microwave irradiation . Another method involves the cyclocondensation of Schiff bases derived from sulfa drugs with chloroacetyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of azetidinones is characterized by a four-membered lactam ring. The simplest β-lactam possible is 2-azetidinone .


Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For example, they can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . They can also be used in the synthesis of new azetidinone derivatives containing a sulfa drug moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary depending on their specific structure. For instance, 2-(Azetidin-1-yl)ethanol, a related compound, is a liquid at room temperature and has a molecular weight of 101.15 .

Scientific Research Applications

Gene Expression Regulation

The compound 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, is known for activating methylated and silenced genes through promoter demethylation. However, research indicates that AzaD's influence on gene expression extends beyond DNA demethylation, affecting gene regulation in multiple ways that are highly context-dependent. The diverse effects of AzaD on gene expression, particularly in different environmental settings, underpin the varied responses observed in patients undergoing AzaD therapy (Seelan, Mukhopadhyay, Pisano, & Greene, 2018).

Cancer Treatment

Pyrrolobenzimidazoles, including 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), are recognized for their cytotoxicity and antitumor activity, serving as promising agents in cancer treatment. The therapeutic potential of these compounds stems from their ability to alkylate and cleave DNA, or act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation, showcasing their diverse mechanisms of action against cancer cells (Skibo, 1998).

Anti-Inflammatory Effects

Pyrimidines, including 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine, have demonstrated a range of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and particularly anti-inflammatory properties. Their anti-inflammatory effects are attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain leukotrienes and interleukins. The structure–activity relationships (SARs) of various pyrimidine derivatives have been extensively studied, revealing a large number of pyrimidines with potent anti-inflammatory effects. This understanding has paved the way for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anticancer Properties

Pyrimidine-based chemical architectures, due to their structural presence in DNA and RNA, exhibit diverse pharmacological activities, with anticancer activity being extensively reported. The anticancer potential of pyrimidines in various scaffolds has been confirmed through numerous research articles and patent literature. These compounds have demonstrated their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. This extensive research highlights pyrimidines as an area of focus for researchers globally, positioning them as potential future drug candidates (Kaur et al., 2014).

Safety and Hazards

Azetidinones can pose certain safety hazards. For example, 2-(Azetidin-1-yl)ethanol is associated with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidinones continue to be an active area of research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on developing new azetidinone derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name

2-(azetidin-1-yl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-6-8(2)11-9(10-7)12-4-3-5-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYURLVWYMLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.